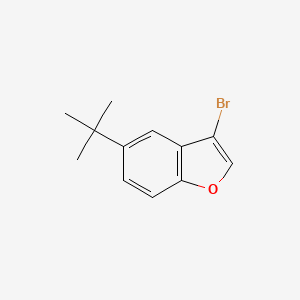
cis-1,2,5-Trimethylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1,2,5-Trimethylpiperidin-4-one: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. This compound is particularly notable for its structural features, which include a piperidine ring substituted with three methyl groups at the 1, 2, and 5 positions, and a ketone group at the 4 position. These structural characteristics make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,5-Trimethylpiperidin-4-one can be achieved through several methods. One common approach involves the reaction of aminocrotonyl ester with appropriate reagents under controlled conditions. The process typically requires careful stereochemical analysis to ensure the desired cis configuration is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing the reaction conditions to maximize yield and purity. For example, the use of vinylacetylene in the synthesis process has been explored, although it presents challenges due to its availability and environmental concerns . Modern methods focus on using alternative reagents and catalysts to improve efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: cis-1,2,5-Trimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
cis-1,2,5-Trimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of cis-1,2,5-Trimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its role as an intermediate in drug synthesis means it can be converted into active pharmaceutical ingredients that interact with specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
1,2,5-Trimethylpiperidine: Lacks the ketone group at the 4 position.
4-Methylpiperidine: Has a single methyl group and lacks the additional methyl substitutions.
Piperidin-4-one: The parent compound without any methyl substitutions.
Uniqueness: cis-1,2,5-Trimethylpiperidin-4-one is unique due to its specific substitution pattern and the presence of the ketone group, which confer distinct chemical and biological properties. These features make it a versatile intermediate in various synthetic pathways and enhance its utility in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H30N2O2 |
|---|---|
Molekulargewicht |
282.42 g/mol |
IUPAC-Name |
1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/2C8H15NO/c2*1-6-5-9(3)7(2)4-8(6)10/h2*6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
WRECZUOKXHIPBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C(CN1C)C.CC1CC(=O)C(CN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)

![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)
